
Cadmium;ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and zinc are both elements in Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are used in various industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium and zinc compounds can be synthesized through various methods. One common method involves the reaction of cadmium and zinc metals with alkyl halides in the presence of a transition metal derivative and an organometallic compound. This method allows for the selective introduction of organic halides into the reaction with cadmium and zinc to obtain mixed organometallic compounds .
Industrial Production Methods
High-purity cadmium and zinc can be prepared using crystallization methods such as horizontal directional solidification and zone melting. These methods involve the prepurification of starting materials by one- or two-step simple distillation, followed by crystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium ions (Cd²⁺) can react with aqueous ammonia, sodium hydroxide, and hydrogen sulfide to form different products .
Common Reagents and Conditions
Common reagents used in reactions with cadmium and zinc compounds include alkylaluminium, alkyllithium, and various organic halides. These reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving cadmium and zinc compounds depend on the specific reagents and conditions used. For instance, the reaction of cadmium and zinc with alkyl halides can produce mixed organometallic compounds .
Aplicaciones Científicas De Investigación
Cadmium and zinc compounds have numerous scientific research applications across various fields:
Mecanismo De Acción
Cadmium and zinc exert their effects through various molecular targets and pathways. Cadmium can enter the nervous system via zinc and calcium transporters, disrupting mitochondrial respiration and increasing the production of reactive oxygen species . Zinc, on the other hand, can reduce cadmium toxicity by competing for uptake and inducing protective mechanisms such as metallothionein induction and redox homeostasis .
Comparación Con Compuestos Similares
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium react with oxygen to form amphoteric oxides, mercury forms oxides only within a narrow temperature range . Additionally, zinc and cadmium dissolve in mineral acids with the evolution of hydrogen, whereas mercury dissolves only in oxidizing acids . These differences highlight the unique properties of cadmium and zinc compared to other similar compounds.
List of Similar Compounds
- Mercury (Hg)
- Lead (Pb)
- Copper (Cu)
- Silver (Ag)
Propiedades
Número CAS |
647831-88-7 |
|---|---|
Fórmula molecular |
Cd4Zn3 |
Peso molecular |
645.8 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/4Cd.3Zn |
Clave InChI |
PJNWEDWWPQJAIW-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


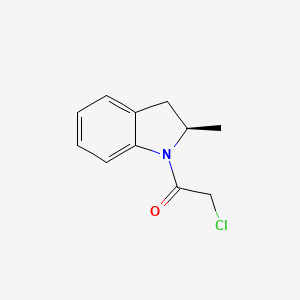
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol](/img/structure/B12583233.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
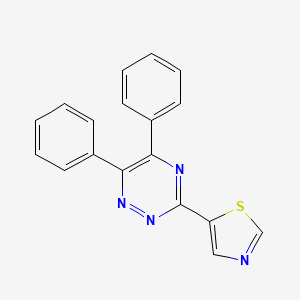
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
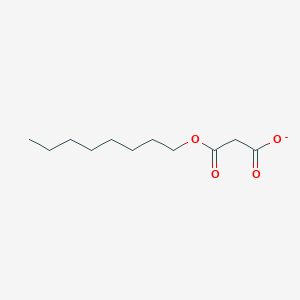

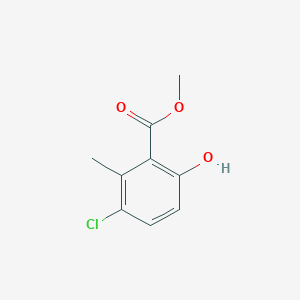
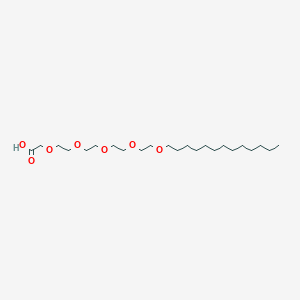
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)

